
2-Methyl-1,6-heptadiene-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,6-heptadiene-3-OL is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,6-heptadiene-3-OL can be achieved through several methods. One common approach involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether under specific conditions . This method requires precise control of temperature and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. The process typically includes steps such as distillation, purification, and quality control to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,6-heptadiene-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Methyl-1,6-heptadien-3-one, while reduction could produce 2-Methyl-1,6-heptadiene .
Aplicaciones Científicas De Investigación
2-Methyl-1,6-heptadiene-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,6-heptadiene-3-OL exerts its effects involves interactions with various molecular targets. The compound can participate in cycloaddition reactions, forming cyclic structures that are important in synthetic chemistry . Additionally, its double bonds and hydroxyl group allow it to engage in a variety of chemical transformations, influencing biological pathways and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Heptadiene: Another unsaturated hydrocarbon with similar structural features but lacking the hydroxyl group.
2-Methyl-1,5-heptadiene: Similar in structure but with different positioning of double bonds.
1,6-Heptadiene-4-OL: Contains a hydroxyl group but differs in the position of double bonds.
Uniqueness
2-Methyl-1,6-heptadiene-3-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination imparts distinct reactivity and makes it valuable in various chemical and biological applications .
Propiedades
Número CAS |
53268-46-5 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-methylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3 |
Clave InChI |
VKURWVPYTJSREG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


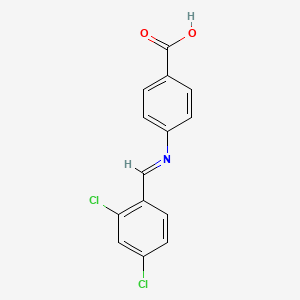

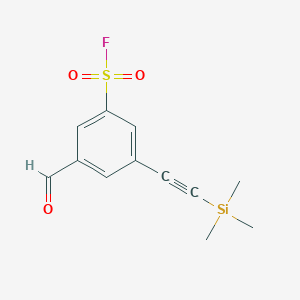
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)



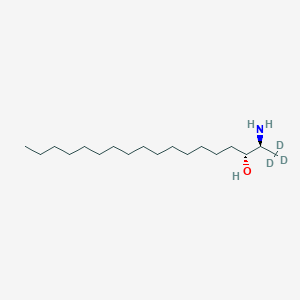
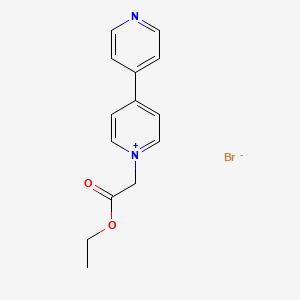
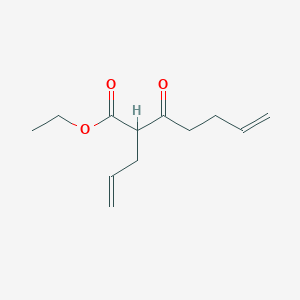

![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
